4-(5-Hydroxypyridin-3-yl)benzoic acid
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Overview
Description
4-(5-Hydroxypyridin-3-yl)benzoic acid is a heterocyclic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxypyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted benzoic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(5-oxopyridin-3-yl)benzoic acid.
Reduction: Formation of 4-(5-hydroxypyridin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Hydroxypyridin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxypyridin-3-yl)benzoic acid: Similar structure but with the hydroxyl group in a different position.
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a pyrrolo[2,3-b]pyridine moiety instead of a hydroxypyridine.
Uniqueness
4-(5-Hydroxypyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHIOPUVWLLSIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682768 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-73-1 |
Source
|
Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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